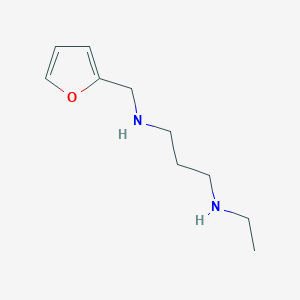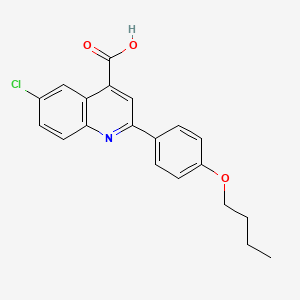![molecular formula C13H14N2O3 B3168759 4-methoxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]benzoic acid CAS No. 932917-50-5](/img/structure/B3168759.png)
4-methoxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]benzoic acid
Descripción general
Descripción
“4-methoxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]benzoic acid” is a compound used for proteomics research . It has a molecular formula of C13H14N2O3 and a molecular weight of 246.26 .
Synthesis Analysis
Imidazole, a five-membered heterocyclic moiety, is the basic core of this compound . Imidazole was first synthesized by glyoxal and ammonia . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzoic acid group attached to a methoxy group and an imidazole group . The imidazole group contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .Aplicaciones Científicas De Investigación
Synthesis and Pharmaceutical Impurities
A review on novel synthesis methods and pharmaceutical impurities of proton pump inhibitors like omeprazole highlights the importance of understanding the synthesis process and the resultant impurities for the development of such drugs. This research provides insights into various novel impurities of omeprazole, available as marketed formulations, emphasizing the synthesis process's efficiency and simplicity (Saini et al., 2019).
Enzyme Inhibition for Therapeutic Applications
Studies on 2,4-thiazolidinediones as inhibitors of protein tyrosine phosphatase 1B (PTP 1B) reveal the potential therapeutic applications of such compounds in treating insulin resistance and Type 2 diabetes mellitus. This review explores the structural amendments in thiazolidinedione (TZD) scaffold to optimize potential PTP 1B inhibitors, highlighting the significant activity of compounds bearing TZD scaffold with specific substituents for potent PTP inhibitory activity (Verma et al., 2019).
Degradation Processes and Environmental Impacts
A study on the degradation processes of nitisinone (NTBC) and its by-products using LC-MS/MS methods provides valuable information on the stability and environmental impact of such compounds. The research identifies major degradation products and their stability, contributing to a better understanding of the risks and benefits of NTBC's medical application (Barchańska et al., 2019).
Antioxidant and Pharmacological Importance of Phytochemicals
Research on syringic acid (SA), a phenolic compound with a broad range of therapeutic applications, shows its potential in preventing various diseases due to its strong antioxidant activity. The review covers SA's natural sources, biosynthesis, biomedical applications, and molecular mechanisms, showcasing its therapeutic and industrial potential (Srinivasulu et al., 2018).
Propiedades
IUPAC Name |
4-methoxy-3-[(2-methylimidazol-1-yl)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-9-14-5-6-15(9)8-11-7-10(13(16)17)3-4-12(11)18-2/h3-7H,8H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWFPAXZDVPPMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2=C(C=CC(=C2)C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(Ethylamino)methyl]benzoic acid](/img/structure/B3168699.png)
![N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine](/img/structure/B3168701.png)
amine](/img/structure/B3168707.png)






![4-Methoxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde](/img/structure/B3168749.png)
![Ethyl 3-[4-ethyl-2-(4-fluorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B3168764.png)
